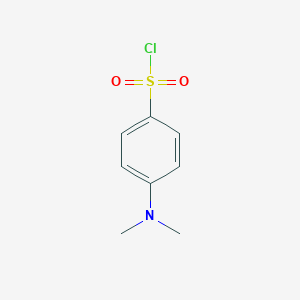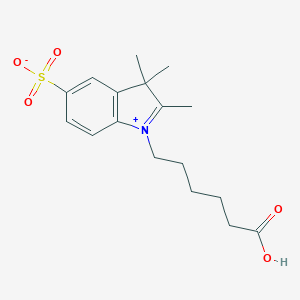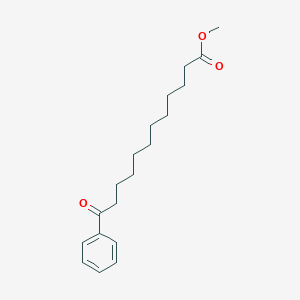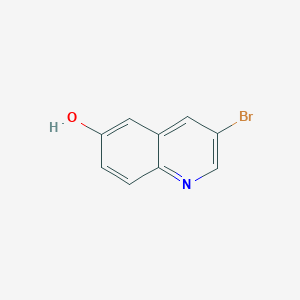![molecular formula C7H16Cl2N2 B174174 1-アザビシクロ[2.2.2]オクタン-4-アミン二塩酸塩 CAS No. 18339-49-6](/img/structure/B174174.png)
1-アザビシクロ[2.2.2]オクタン-4-アミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride is a chemical compound with the molecular formula C7H15ClN2. It is also known as quinuclidin-4-amine dihydrochloride. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a member of the azabicyclo family. It is commonly used in various scientific research applications due to its unique chemical properties .
科学的研究の応用
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties:
Chemistry: In chemistry, it serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological macromolecules. It is often employed in the development of enzyme inhibitors and receptor ligands.
Medicine: In medicinal chemistry, 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride is investigated for its potential therapeutic applications. It is used in the design of drugs targeting neurological disorders and other medical conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. .
作用機序
Target of Action
It is known that this compound is a strong nucleophile and a weak lewis base , suggesting that it may interact with electrophilic sites in biological systems.
Mode of Action
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride, due to its strong nucleophilic properties, can participate in various organic transformations . It can serve as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . This suggests that the compound may interact with its targets by donating electrons and forming new bonds.
Pharmacokinetics
It is known that the compound is highly soluble , which could potentially enhance its bioavailability.
Action Environment
The action, efficacy, and stability of 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride can be influenced by various environmental factors. For instance, the compound is stable under normal storage conditions .
準備方法
The synthesis of 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of quinuclidine with ammonia or amines under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Reaction Conditions: The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of reactants to the product. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride involves continuous flow reactors to maintain consistent reaction conditions and high yields. .
化学反応の分析
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of quinuclidin-4-one.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of quinuclidin-4-amine.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of various substituted derivatives. Common reagents for these reactions include halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include quinuclidin-4-one, quinuclidin-4-amine, and various substituted quinuclidine derivatives
類似化合物との比較
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include quinuclidine, quinuclidin-3-ol, and quinuclidin-4-one. These compounds share the bicyclic structure but differ in their functional groups and chemical properties.
Uniqueness: The presence of the amine group in 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride distinguishes it from other quinuclidine derivatives. .
特性
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDMJUPLJBOBQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18339-49-6 |
Source


|
| Record name | 1-azabicyclo[2.2.2]octan-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)





![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)


![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)



